

# FLT3 expression in hematopoietic stem cells

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | FLT3-IN-16-d1 |           |
| Cat. No.:            | B15579414     | Get Quote |

An In-Depth Technical Guide on Fms-Like Tyrosine Kinase 3 (FLT3) Expression in Hematopoietic Stem Cells

### Introduction

Fms-like tyrosine kinase 3 (FLT3), also known as fetal liver kinase 2 (Flk2) and stem cell tyrosine kinase 1 (STK1), is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic progenitor cells. Encoded by the FLT3 gene, this receptor is a key regulator of early hematopoiesis. Its expression is tightly controlled, being most prominent on hematopoietic stem and progenitor cells (HSPCs) and diminishing as these cells differentiate.

Dysregulation of FLT3 signaling is a hallmark of several hematologic malignancies, most notably acute myeloid leukemia (AML), where activating mutations in the FLT3 gene are among the most common genetic alterations. This guide provides a comprehensive overview of FLT3 expression in hematopoietic stem cells, its downstream signaling pathways, methodologies for its detection and analysis, and its significance as a therapeutic target in drug development.

### **FLT3 Expression in the Hematopoietic Hierarchy**

FLT3 is selectively expressed at the top of the hematopoietic hierarchy, primarily on hematopoietic stem cells (HSCs) and multipotent progenitors (MPPs). Its expression is progressively downregulated as cells commit to specific lineages.

Table 1: Quantitative Analysis of FLT3 Expression on Hematopoietic Cell Subsets



| Cell Population                                   | Marker Profile                                                                                       | FLT3 Expression<br>Level | Reference    |
|---------------------------------------------------|------------------------------------------------------------------------------------------------------|--------------------------|--------------|
| Long-Term HSCs (LT-HSCs)                          | Lin <sup>-</sup> Sca-1 <sup>+</sup> c-Kit <sup>+</sup><br>CD34 <sup>-</sup> FLT3 <sup>-</sup>        | Negative/Very Low        |              |
| Short-Term HSCs (ST-HSCs)                         | Lin <sup>-</sup> Sca-1 <sup>+</sup> c-Kit <sup>+</sup><br>CD34 <sup>+</sup> FLT3 <sup>-</sup>        | Low                      |              |
| Multipotent Progenitors (MPPs)                    | Lin <sup>-</sup> Sca-1 <sup>+</sup> c-Kit <sup>+</sup><br>CD34 <sup>+</sup> FLT3 <sup>+</sup>        | High                     | _            |
| Common Lymphoid Progenitors (CLPs)                | Lin <sup>-</sup> IL-7Rα <sup>+</sup> Sca-1 <sup>10</sup><br>c-Kit <sup>10</sup> FLT3 <sup>+</sup>    | High                     | -            |
| Common Myeloid Progenitors (CMPs)                 | Lin <sup>-</sup> Sca-1 <sup>-</sup> c-Kit <sup>+</sup><br>CD34 <sup>+</sup> FcyRII/III <sup>Io</sup> | Moderate                 | _            |
| Granulocyte-<br>Macrophage<br>Progenitors (GMPs)  | Lin <sup>-</sup> Sca-1 <sup>-</sup> c-Kit <sup>+</sup><br>CD34 <sup>+</sup> FcyRII/III <sup>hi</sup> | Low to Moderate          | <del>-</del> |
| Megakaryocyte-<br>Erythroid Progenitors<br>(MEPs) | Lin <sup>-</sup> Sca-1 <sup>-</sup> c-Kit <sup>+</sup><br>CD34 <sup>-</sup> FcyRII/III <sup>I</sup>  | Negative                 | -            |

# The FLT3 Signaling Pathway

The binding of the FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers several downstream signaling cascades that are crucial for cell survival and proliferation.





Click to download full resolution via product page

Caption: The FLT3 signaling cascade upon ligand binding.



In AML, activating mutations, such as internal tandem duplications (ITDs) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to ligand-independent, constitutive activation of the receptor and its downstream pathways, promoting uncontrolled cell growth.

## **Experimental Protocols for FLT3 Analysis**

Accurate assessment of FLT3 expression and mutation status is critical for both basic research and clinical diagnostics.

### Flow Cytometry for FLT3 Surface Expression

This protocol outlines the immunophenotypic analysis of FLT3 on hematopoietic cells.

#### Materials:

- Bone marrow or peripheral blood mononuclear cells (BMMCs or PBMCs)
- Phosphate-buffered saline (PBS)
- Fetal bovine serum (FBS)
- Fluorochrome-conjugated anti-human CD135 (FLT3) antibody
- Antibodies against other hematopoietic markers (e.g., CD34, CD38, CD117)
- Flow cytometer

#### Procedure:

- Isolate mononuclear cells using density gradient centrifugation.
- Wash cells twice with PBS containing 2% FBS.
- Resuspend cells to a concentration of 1x10<sup>7</sup> cells/mL.
- Aliquot 100 μL of cell suspension into flow cytometry tubes.
- Add the cocktail of fluorochrome-conjugated antibodies, including anti-FLT3.



- Incubate for 30 minutes at 4°C in the dark.
- · Wash cells twice with PBS/FBS.
- Resuspend cells in 500 μL of PBS/FBS for analysis.
- Acquire data on a flow cytometer, ensuring proper compensation controls.
- Gate on the hematopoietic stem and progenitor populations (e.g., CD34+CD38-) to analyze FLT3 expression.





#### Click to download full resolution via product page

 To cite this document: BenchChem. [FLT3 expression in hematopoietic stem cells].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579414#flt3-expression-in-hematopoietic-stem-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com